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molecular formula C12H15ClN2O2 B8725572 Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

Ethyl 3-(6-chloropyrimidin-4-yl)-3-cyclopropylpropanoate

Cat. No. B8725572
M. Wt: 254.71 g/mol
InChI Key: QKNQVIQIXBFSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181186B2

Procedure details

To a solution of ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate (199 mg) and DMF (13 μL) in ethyl acetate (3.0 ml) was added oxalyl dichloride (220 μL), and the mixture was stirred at room temperature for 1 hr. Water was added, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (194 mg) as a colorless oil.
Name
ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate
Quantity
199 mg
Type
reactant
Reaction Step One
Name
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
220 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([C:11]2[CH:16]=[C:15](O)[N:14]=[CH:13][N:12]=2)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH2:3][CH2:2]1.CN(C=O)C.C(Cl)(=O)C([Cl:26])=O.O>C(OCC)(=O)C>[Cl:26][C:15]1[N:14]=[CH:13][N:12]=[C:11]([CH:4]([CH:1]2[CH2:3][CH2:2]2)[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH:16]=1

Inputs

Step One
Name
ethyl 3-cyclopropyl-3-(6-hydroxypyrimidin-4-yl)propanoate
Quantity
199 mg
Type
reactant
Smiles
C1(CC1)C(CC(=O)OCC)C1=NC=NC(=C1)O
Name
Quantity
13 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
220 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C(CC(=O)OCC)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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